molecular formula C15H12FNO2 B1653966 4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile CAS No. 207680-98-6

4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile

Cat. No. B1653966
M. Wt: 257.26 g/mol
InChI Key: JOWBVIAXILQDHG-UHFFFAOYSA-N
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Patent
US07411077B2

Procedure details

The organic phase (950 ml), containing a theoretical quantity of 150 g of 3-hydroxymethyl-4-(4-fluorobenzoyl)benzonitrile, referred to the starting 5-cyanophthalide, and about 14-16% of 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile, is cooled at 0-5° C., under nitrogen atmosphere. A solution of 23.3 g of NaBH4, 230 ml of water and 1 ml of 30% NaOH is added to the mixture dropwise, in 30 minutes and at a temperature not higher than 15° C. At the end of the addition a control by HPLC [COLUMN: Develosil C18 4.6×250 mm, 5μ; DETECTOR: UV 240 nm; FLOW: 1.5 ml/min; GRADIENT: A: aq. NH4H2PO4+H3PO4-pH=2.85/B: CH3CN/H2O=9/1 (v/v)] detects the disappearance of 3-hydroxymethyl-4-(4-fluorobenzoyl)benzonitrile. The temperature is kept to 25° C., the aqueous phase is eliminated and tetrahydrofuran is evaporated under vacuum at 50° C. 100 ml of ethyl acetate are added to the residue and the solvent is evaporated under vacuum at 50° C., then other 350 ml of ethyl acetate are added. The phases are separated, the organic phase is collected and the aqueous phase is extracted with 230 ml of ethyl acetate. The phases are separated, the aqueous phase is discarded and the organic phases are collected obtaining 720 ml of a solution in ethyl acetate containing 150 g of 3-hydroxymethyl-4-[(4-fluorophenyl)hydroxymethyl]benzonitrile and the same quantity of 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile contained into the starting solution.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
phase
Quantity
950 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
23.3 g
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Five
[Compound]
Name
NH4H2PO4 H3PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[C:6]#[N:7].C(C1C=C2C(=CC=1)C(=O)OC2)#N.OCC1C=C(C=CC=1C(C1C=CC(F)=CC=1)(C1C=CC(F)=CC=1)O)C#N.[BH4-].[Na+].[OH-].[Na+]>CC#N.O.O>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[CH:11]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:19])[C:6]#[N:7] |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O
Step Two
Name
phase
Quantity
950 mL
Type
reactant
Smiles
Name
Quantity
150 g
Type
reactant
Smiles
OCC=1C=C(C#N)C=CC1C(C1=CC=C(C=C1)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1
Step Four
Name
3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C#N)C=CC1C(O)(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Step Five
Name
Quantity
23.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
230 mL
Type
solvent
Smiles
O
Step Six
Name
NH4H2PO4 H3PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C#N)C=CC1C(C1=CC=C(C=C1)F)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
higher than 15° C
ADDITION
Type
ADDITION
Details
At the end of the addition a control by HPLC [COLUMN
CUSTOM
Type
CUSTOM
Details
is kept to 25° C.
CUSTOM
Type
CUSTOM
Details
tetrahydrofuran is evaporated under vacuum at 50° C
ADDITION
Type
ADDITION
Details
100 ml of ethyl acetate are added to the residue
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum at 50° C.
ADDITION
Type
ADDITION
Details
other 350 ml of ethyl acetate are added
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 230 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phases are collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 720 mL
Name
Type
product
Smiles
OCC=1C=C(C#N)C=CC1C(O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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